Butyl 2-(4-chloro-2-methylphenoxy)propanoate
CAS No.: 97659-37-5
Cat. No.: VC18460381
Molecular Formula: C14H19ClO3
Molecular Weight: 270.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97659-37-5 |
|---|---|
| Molecular Formula | C14H19ClO3 |
| Molecular Weight | 270.75 g/mol |
| IUPAC Name | butyl 2-(4-chloro-2-methylphenoxy)propanoate |
| Standard InChI | InChI=1S/C14H19ClO3/c1-4-5-8-17-14(16)11(3)18-13-7-6-12(15)9-10(13)2/h6-7,9,11H,4-5,8H2,1-3H3 |
| Standard InChI Key | HLSZELGMPRJPOA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Butyl 2-(4-chloro-2-methylphenoxy)propanoate is characterized by a chlorinated aromatic ring substituted with a methyl group and a propanoate ester side chain. The butyl ester group enhances lipophilicity, facilitating membrane penetration in target plants. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 68994-37-6 |
| Molecular Formula | C₁₄H₁₉ClO₃ |
| Molecular Weight | 270.75 g/mol |
| IUPAC Name | Butyl 2-(4-chloro-2-methylphenoxy)propanoate |
The compound’s structure enables interaction with plant auxin receptors, a feature critical to its herbicidal activity .
Stereochemical Considerations
The parent acid, 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop), exists as two enantiomers: (R)- and (S)-forms. The (R)-enantiomer (mecoprop-P) exhibits superior herbicidal activity due to its affinity for auxin receptors . While the ester form’s stereochemical dependence remains less studied, its bioactivation likely involves hydrolysis to the active (R)-acid .
Synthesis and Industrial Production
Esterification Process
The compound is synthesized via acid-catalyzed esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with butanol. Industrial protocols optimize reaction conditions (e.g., 60–80°C, sulfuric acid catalyst) to achieve yields exceeding 90%. Scalability is ensured through continuous-flow reactors, which minimize side reactions.
Advancements in Derivative Synthesis
Recent research explores ionic liquid forms of mecoprop to enhance solubility and reduce volatility. For instance, 1-ethyl-1-methylpiperidinium 2-(4-chloro-2-methylphenoxy)propionate, synthesized with a 98% yield, demonstrated potent herbicidal efficacy in greenhouse trials . Such innovations may inspire analogous modifications to the butyl ester for improved environmental profiles.
Mechanism of Action
Auxin Mimicry and Growth Disruption
Butyl 2-(4-chloro-2-methylphenoxy)propanoate disrupts plant growth by mimicking indole-3-acetic acid (IAA), a natural auxin. Binding to auxin receptors triggers uncontrolled cell elongation, leading to stem curvature, leaf epinasty, and vascular tissue collapse . Susceptible weeds exhibit these symptoms within 48–72 hours of application.
Selective Toxicity
The compound’s selectivity arises from differential metabolism in crops versus weeds. In resistant cereals, rapid hydrolysis to inactive metabolites occurs, whereas susceptible broadleaf plants accumulate the active acid form.
Agricultural Applications
Target Weeds and Crops
Butyl 2-(4-chloro-2-methylphenoxy)propanoate is effective against Amaranthus retroflexus, Chenopodium album, and Galium aparine. It is commonly applied in wheat, barley, and maize fields, with pre- and post-emergence formulations available.
Application Protocols
Field doses range from 0.5–2.0 kg/ha, depending on weed species and growth stage. Adjuvants such as surfactants enhance foliar absorption, ensuring uniform coverage.
Environmental and Toxicological Profile
Degradation Pathways
Soil half-life ranges from 10–30 days, with hydrolysis and microbial degradation yielding 2-(4-chloro-2-methylphenoxy)propanoic acid and butanol. The acid further degrades to non-toxic chlorophenols.
Ecotoxicity
Recent Research and Innovations
Ionic Liquid Formulations
Piperidinium-based ionic liquids of mecoprop, such as 1-methyl-1-tetradecylpiperidinium 2-(4-chloro-2-methylphenoxy)propionate, achieved 93–97% weed control in greenhouse assays . These derivatives offer reduced volatility and improved rainfastness, suggesting potential for analogous butyl ester formulations.
Enantioselective Synthesis
Advances in asymmetric catalysis enable the production of enantiopure (R)-2-(4-chloro-2-methylphenoxy)propanoic acid, which could improve the efficacy of ester derivatives while lowering application rates .
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